Cas no 1351591-96-2 (4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide)
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide
- 1-Piperazinesulfonamide, 4-[6-(1H-imidazol-1-yl)-3-pyridazinyl]-N,N-dimethyl-
- F6236-0004
- 1351591-96-2
- VU0538699-1
- AKOS024541176
- 4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide
- 4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
- 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
-
- Inchi: 1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3
- InChI Key: BHSXVUPFXMXVPO-UHFFFAOYSA-N
- SMILES: N1(S(N(C)C)(=O)=O)CCN(C2=NN=C(N3C=NC=C3)C=C2)CC1
Computed Properties
- Exact Mass: 337.13209405g/mol
- Monoisotopic Mass: 337.13209405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 95.8Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 626.5±55.0 °C(Predicted)
- pka: 4.82±0.10(Predicted)
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6236-0004-2μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-5μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-10μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-20μmol |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-1mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-2mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-3mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-4mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-5mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6236-0004-10mg |
4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |
1351591-96-2 | 10mg |
$118.5 | 2023-09-09 |
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide
4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 1351591-96-2, known as 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound is notable for its unique structure, which combines imidazole-containing heterocycles with sulfonamide functionalities, making it a promising candidate for various applications in drug discovery and development.
Imidazole, a five-membered aromatic heterocycle, is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. In this compound, the imidazole group is attached to a pyridazine ring, which further enhances its potential for molecular recognition and binding. The pyridazine moiety is known for its electron-deficient nature, which can contribute to the compound's reactivity and selectivity in biological systems.
The sulfonamide group in this compound plays a crucial role in modulating its pharmacokinetic properties. Sulfonamides are widely used in drug design because they can improve solubility, stability, and bioavailability. In this case, the N,N-dimethyl substitution on the sulfonamide group likely enhances lipophilicity, which could be advantageous for crossing biological membranes and reaching target sites within the body.
Recent studies have highlighted the potential of 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The compound's ability to inhibit specific kinases makes it a valuable tool for exploring new therapeutic strategies.
In addition to its enzymatic activity, this compound has shown promise in preclinical models of neurodegenerative diseases. The imidazole-pyridazine scaffold has been demonstrated to exhibit neuroprotective effects by modulating glutamate receptors and reducing oxidative stress. These findings underscore the versatility of this compound in addressing diverse pathological conditions.
From a synthetic perspective, the construction of 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide involves a multi-step process that combines heterocyclic chemistry with sulfonamide formation. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring that the compound is suitable for both academic and industrial applications.
The environmental impact of this compound has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms, which aligns with current trends toward green chemistry and sustainable drug development. Its degradation pathways under various environmental conditions are being investigated to further assess its eco-friendliness.
In conclusion, 4-(6-(1H-imidazol)-pyridazin)-N,N-dimethyl-piperazine-sulfonamide (CAS No. 1351591962) represents a cutting-edge chemical entity with significant potential in the fields of pharmacology and materials science. Its unique structure, combined with recent advances in its biological and environmental profiles, positions it as a key player in future research and development efforts.
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